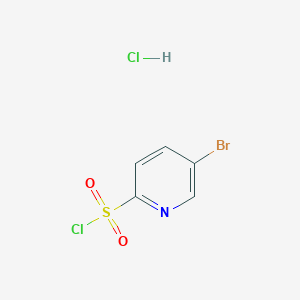
5-Bromopyridine-2-sulfonyl chloride, HCl
Cat. No. B1522702
Key on ui cas rn:
1150561-80-0
M. Wt: 292.97 g/mol
InChI Key: GWQQTDYYBXDGKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09434743B2
Procedure details


To a 4 mL vial equipped with a magnetic stir bar were added 5-bromopyridine-2-sulfonyl chloride hydrochloride (250 mg, 0.853 mmol) and ammonium hydroxide (1329 μL, 34.1 mmol) to give a white suspension, which was heated to 70° C. in a sand bath overnight. The solvent was subsequently evaporated to give the title compound, which was used without further purification.
Quantity
250 mg
Type
reactant
Reaction Step One


Name
Identifiers


|
REACTION_CXSMILES
|
Cl.[Br:2][C:3]1[CH:4]=[CH:5][C:6]([S:9](Cl)(=[O:11])=[O:10])=[N:7][CH:8]=1.[OH-].[NH4+:14]>>[Br:2][C:3]1[CH:4]=[CH:5][C:6]([S:9]([NH2:14])(=[O:11])=[O:10])=[N:7][CH:8]=1 |f:0.1,2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
250 mg
|
|
Type
|
reactant
|
|
Smiles
|
Cl.BrC=1C=CC(=NC1)S(=O)(=O)Cl
|
|
Name
|
|
|
Quantity
|
1329 μL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[NH4+]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
70 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
To a 4 mL vial equipped with a magnetic stir bar
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a white suspension, which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was subsequently evaporated
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC=1C=CC(=NC1)S(=O)(=O)N
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
